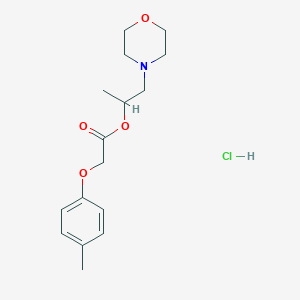![molecular formula C14H19N3O2S B4019274 N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4019274.png)
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine
Descripción general
Descripción
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine, also known as ETPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ETPI belongs to the class of thienopyrimidine-based compounds and has been shown to have promising anti-inflammatory and anti-tumor activities.
Mecanismo De Acción
The mechanism of action of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine involves its binding to specific protein targets in the cell, leading to the inhibition of various signaling pathways. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to bind to the ATP-binding site of MAPK kinase (MEK) and inhibit its activity, leading to the inhibition of the downstream MAPK pathway. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has also been shown to bind to the SH2 domain of the p85 subunit of phosphatidylinositol 3-kinase (PI3K) and inhibit its activity, leading to the inhibition of the downstream Akt pathway. In addition, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to bind to the TCR and inhibit its activation, leading to the inhibition of the downstream T cell activation pathway.
Biochemical and Physiological Effects:
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activation of T cells. In vivo, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the growth and metastasis of tumors, reduce the severity of inflammation, and ameliorate the symptoms of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has several advantages for lab experiments, including its high potency, specificity, and selectivity for its protein targets. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine also has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine may have off-target effects on other protein targets, which may affect its specificity and selectivity.
Direcciones Futuras
There are several future directions for the research on N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, the combination of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine with other therapeutic agents may enhance its efficacy and reduce its toxicity. The identification of biomarkers for patient selection and monitoring may also improve the clinical application of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine in various diseases. Overall, the research on N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has the potential to lead to the development of novel and effective therapies for cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the growth and proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. In inflammation, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the nuclear factor kappa B (NF-κB) pathway. In autoimmune disorders, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the activation of T cells by targeting the T cell receptor (TCR) signaling pathway.
Propiedades
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-8(3)11(14(18)19)17-12-10-6-9(5-2)20-13(10)16-7-15-12/h6-8,11H,4-5H2,1-3H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOIZMFNAHUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC(C(C)CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4019227.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019236.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B4019244.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B4019248.png)
![4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019253.png)
![4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine](/img/structure/B4019260.png)
![N-isobutyl-1-(methoxymethyl)-N-[(3-methyl-2-thienyl)methyl]cyclobutanecarboxamide](/img/structure/B4019261.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl 2,4-dichlorobenzoate](/img/structure/B4019279.png)
![ethyl 4-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4019289.png)
![ethyl 3-benzyl-1-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4019293.png)
